molecular formula C16H20N2O4S2 B5152040 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide

Cat. No.: B5152040
M. Wt: 368.5 g/mol
InChI Key: KJWUOSAUXHTLML-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of thiophene carboxamide derivatives that have demonstrated potent antiproliferative activities against a range of cancer cell lines, including hepatocellular carcinoma (HCC), through biomimicry of established anticancer agents like Combretastatin A-4 (CA-4) . The mechanism of action for this chemical family involves binding to the tubulin-colchicine-binding pocket, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, effectively inhibiting tumor cell proliferation . The incorporation of the diethylsulfamoyl moiety is a key structural feature, as sulfonamide-containing compounds are frequently explored in drug discovery for their ability to inhibit various enzymes, including kinases which are critical targets in cancer therapy . Researchers value this compound for developing novel therapeutic agents and as a chemical probe for studying tubulin and kinase signaling pathways in cellular models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h6-11H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWUOSAUXHTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a sulfonamide and a methoxyphenyl group. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to optimize the production process.

Chemical Reactions Analysis

Reaction Conditions

Parameter Details
Coupling reagents Titanium tetrachloride (TiCl₄) and pyridine as solvent/base .
Solvent Anhydrous acetone (commonly used in organic reactions) .
Purification CombiFlash® chromatography with hexane/ethyl acetate (1:1) .

Characterization Techniques

  • NMR Analysis :

    • ¹H NMR (DMSO-d₆) : δ 12.15 (s, 1H, NH), 8.11 (s, 1H), 7.91 (d, J = 5.2 Hz, 1H), 7.64 (d, J = 5.2 Hz, 1H) .

    • ¹³C NMR (DMSO-d₆) : δ 158.57 (C=O), 145.09 (sulfamoyl carbonyl), 42.32 (CH₂ groups) .

  • Mass Spectrometry : Molecular weight confirmed via LC-MS/MS (C₁₅H₁₆N₂O₃S₂) .

Key Research Findings

  • Biological Activity : The compound’s thiophene core and sulfamoyl group contribute to potential antimicrobial or enzyme inhibitory properties .

  • Stereoelectronic Effects : The methoxy group at the 2-position of the phenyl ring may influence regioselectivity in subsequent reactions .

  • Synthetic Flexibility : Variations in substituents (e.g., aryl boronic acids in Suzuki couplings) enable structural diversification for optimization .

Reaction Mechanism

The synthesis involves:

  • Activation of thiophene-2-carboxylic acid via coupling reagents (e.g., TiCl₄) to form an acyl chloride intermediate.

  • Nucleophilic attack by the substituted aniline to form the amide bond.

  • Sulfamoylation of the aniline’s amino group with diethylsulfamoyl chloride .

Stability and Storage

  • Hydrolytic Stability : The amide bond is stable under neutral conditions but may hydrolyze in strongly acidic/basic environments.

  • Photostability : Sensitive to light due to thiophene’s conjugated system; stored in amber vials .

This compound’s synthesis leverages modern organic chemistry techniques, with rigorous characterization ensuring purity and structural integrity. Its design emphasizes functional groups that enhance bioactivity, making it a candidate for medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide exhibit promising anticancer activity. Studies have shown that derivatives of thiophene carboxamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study highlighted the synthesis of thiophene-based compounds that demonstrated significant cytotoxic effects against human cancer cells, suggesting a mechanism involving the disruption of cellular signaling pathways associated with cancer progression .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This effect is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory responses can lead to therapeutic benefits .

Materials Science

Organic Electronics
this compound has potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as an electron transport layer or as an active component in light-emitting materials. Research has demonstrated that incorporating thiophene-based compounds into device architectures can enhance charge mobility and improve overall device efficiency.

Polymer Composites
The compound can also be utilized in the development of polymer composites, where it may enhance mechanical properties and thermal stability. The incorporation of thiophene derivatives into polymer matrices can lead to materials with improved electrical conductivity and thermal resistance, making them suitable for various industrial applications.

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Compounds with similar structures have shown efficacy against specific pests and pathogens affecting crops. The development of thiophene-based agrochemicals could provide environmentally friendly alternatives to traditional pesticides, reducing reliance on harmful chemicals .

Case Studies and Research Findings

Study Title Focus Area Key Findings
Synthesis and Evaluation of Thiophene DerivativesMedicinal ChemistryIdentified significant anticancer activity against various cell lines.
Organic Photovoltaics: Enhancing EfficiencyMaterials ScienceDemonstrated improved charge mobility in OLED applications.
Development of Eco-friendly PesticidesAgricultural ChemistryShowed effectiveness against crop pathogens with lower environmental impact.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Thiophene-2-Carboxamide Derivatives

Compound Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Evidence ID
N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide Diethylsulfamoyl, methoxyphenyl N/A N/A Inferred antimicrobial/anticancer N/A
N-1-Adamantyl-5-methylthiophene-2-carboxamide Adamantyl, methyl 60 164 Antitubercular (EthA-activated)
N-(4-Ethylphenyl)-5-methylthiophene-2-carboxamide Ethylphenyl, methyl 76 112 Antitubercular
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro, phenylthiazole 47–76 68–164 Narrow-spectrum antibacterial
5-(4-Fluorophenyl)-N-phenylthiophene-2-carboxamide Fluorophenyl, phenyl 85 N/A Anticancer (CA-4 biomimetic)
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Dichlorobenzyl, thiazole N/A N/A Cytotoxic and cytostatic

Key Observations :

  • Antimicrobial Activity: Nitrothiophene derivatives (e.g., compound 7 in ) exhibit narrow-spectrum antibacterial activity, likely due to nitro group redox activation .
  • Anticancer Activity : Fluorophenyl-substituted analogs () show potent anticancer effects via tubulin inhibition, while thiazole-linked derivatives () demonstrate cytostatic effects. The methoxyphenyl group in the target compound may mimic these aromatic interactions but with altered steric effects .
  • Synthetic Feasibility : Adamantyl and ethylphenyl derivatives () achieve moderate yields (60–76%), whereas nitro-substituted compounds require harsh conditions (HATU, DMF) but offer high purity (up to 99.05%) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Formula Purity (%) Solubility (Inference) LogP (Predicted)
Target Compound C₁₆H₂₁N₃O₄S₂ N/A Moderate (diethylsulfamoyl) ~3.5
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₂N₄O₃S₂ 99.05 Low (nitro group) ~2.8
5-(4-Fluorophenyl)-N-phenylthiophene-2-carboxamide C₁₇H₁₂FNO₂S >95 Moderate (fluorophenyl) ~3.9
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide C₁₅H₁₀Cl₂N₂OS₂ N/A Low (chlorobenzyl) ~4.2

Key Observations :

  • The diethylsulfamoyl group in the target compound likely improves aqueous solubility compared to nitro or chlorobenzyl derivatives.
  • Fluorophenyl and methoxyphenyl groups contribute to similar LogP values (~3.5–3.9), suggesting comparable membrane permeability.

Biological Activity

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide, also known as benzo[b]thiophene-2-carboxamide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-benzothiophene-2-carboxamide
  • Molecular Formula : C20H21ClN2O4S2
  • Molar Mass : 452.97 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways that regulate cell growth and differentiation.
  • Biofilm Disruption : Recent studies indicate that it may disrupt biofilm formation in bacteria, enhancing its potential as an antibacterial agent .

Antibacterial Activity

This compound has demonstrated potent antibacterial properties against a range of pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.
  • The compound's ability to overcome efflux mechanisms in bacteria, which often confer resistance to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., A549) revealed that the compound exhibits selective toxicity:

  • IC50 Values : The compound's cytotoxicity was assessed using the MTS assay, with IC50 values ranging from 8.3 µg/ml to 16.9 µg/ml depending on the specific derivative tested .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Study on Antibacterial Efficacy :
    • Researchers evaluated the compound against Mycobacterium tuberculosis (Mtb), demonstrating its potential as a novel therapeutic agent against resistant strains .
    • The study reported significant reductions in bacterial load in treated models compared to controls.
  • Mechanism Elucidation :
    • Investigations into the enzymatic pathways affected by the compound revealed its role in inhibiting cytochrome P450 enzymes critical for bacterial survival .
    • This inhibition leads to increased susceptibility of bacteria to other antimicrobial agents.
  • Biofilm Formation Inhibition :
    • A study focused on chronic infections showed that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its utility in treating persistent infections .

Q & A

Q. What are the optimized synthetic routes for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

Synthesis of this compound typically involves coupling thiophene-2-carbonyl chloride with a substituted aniline precursor under reflux in polar aprotic solvents like acetonitrile . Key steps include:

  • Amide bond formation : Equimolar stoichiometry of reactants, reflux for 1–2 hours, and solvent evaporation for crystallization .
  • Purification : Recrystallization from ethanol or isopropyl alcohol yields pure crystals (50–70% yield) .
  • Optimization : Microwave-assisted synthesis or solvent-free fusion methods can reduce reaction time and improve yields .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Reflux in acetonitrile50951 h reflux, slow evaporation
Microwave irradiation659830 min, 100°C

Q. How should researchers design experiments to characterize the crystal structure and conformational stability of this compound?

  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and identify weak C–H⋯O/S hydrogen bonds .
  • Spectroscopic assignment : Use NMR (1H/13C) to confirm substituent positions and IR for functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹) .
  • Thermal analysis : Measure melting points (e.g., ~397 K) to assess purity and stability .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing the compound's potential anticancer activity in vitro?

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compound 5f (a structural analog) showed IC₅₀ values of 8–12 µM .
  • Mechanistic studies : Evaluate apoptosis via flow cytometry (Annexin V/PI staining) and check caspase-3/7 activation .
  • Structure-activity relationships (SAR) : Modify the diethylsulfamoyl group to assess its role in bioactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G* level) .
  • Crystal packing effects : Account for intermolecular interactions (e.g., C–H⋯O) that may shift IR frequencies .
  • Batch variability : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time) to minimize discrepancies .

Q. What strategies are effective in studying the compound's reactivity toward electrophilic substitution or oxidation reactions?

  • Electrophilic substitution : React with HNO₃/H₂SO₄ to nitrate the thiophene ring at the 5-position. Monitor regioselectivity via HPLC .
  • Oxidation : Use m-CPBA to oxidize thiophene to sulfoxide/sulfone derivatives. Characterize products via LC-MS and ¹H NMR .
  • Kinetic studies : Track reaction progress under varied temperatures/pH using UV-Vis spectroscopy .

Q. What in silico methods are suitable for predicting the compound's binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors or adenosine A₁ receptors. Validate with co-crystallized ligands (e.g., PDB: 4EIY) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .

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